molecular formula C58H115N16Na5O28S5 B12039710 Colimycin sodium methanesulfonate

Colimycin sodium methanesulfonate

Katalognummer: B12039710
Molekulargewicht: 1759.9 g/mol
InChI-Schlüssel: WSDSONZFNWDYGZ-BKFDUBCBSA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Eigenschaften

Molekularformel

C58H115N16Na5O28S5

Molekulargewicht

1759.9 g/mol

IUPAC-Name

pentasodium;N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9R,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;methanesulfonate

InChI

InChI=1S/C53H100N16O13.5CH4O3S.5Na/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;5*1-5(2,3)4;;;;;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);5*1H3,(H,2,3,4);;;;;/q;;;;;;5*+1/p-5/t30?,31-,32-,33+,34-,35+,36+,37+,38+,39+,40-,42+,43+;;;;;;;;;;/m1........../s1

InChI-Schlüssel

WSDSONZFNWDYGZ-BKFDUBCBSA-I

Isomerische SMILES

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Beschreibung

Colimycin sodium methanesulfonate is a useful research compound. Its molecular formula is C58H115N16Na5O28S5 and its molecular weight is 1759.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Historical Foundations and Scientific Context of Colimycin Sodium Methanesulfonate Research

Discovery and Early Research of Polymyxin (B74138) E (Colistin)

The story of colimycin sodium methanesulfonate (B1217627) begins with the discovery of its active form, colistin (B93849), also known as polymyxin E. In 1947, a Japanese scientist named Koyama first identified colistin as a secondary metabolite produced by the Gram-positive soil bacterium, Paenibacillus polymyxa subspecies colistinus. nih.govnih.gov Colistin belongs to the polymyxin group of antibiotics, which are a class of nonribosomal, cyclic oligopeptides. nih.gov Of the five chemically distinct polymyxin compounds (A, B, C, D, and E), only polymyxin B and polymyxin E (colistin) are currently used in clinical practice. nih.gov

Early research in the 1950s led to the use of colistin in intravenous formulations. nih.gov However, its use was largely curtailed by the mid-1970s due to reports of significant adverse effects, particularly nephrotoxicity and neurotoxicity. nih.govnih.gov During this period, newer and seemingly safer antibiotics were being developed, which further contributed to the decline in colistin's use. nih.govnih.gov Despite this, it remained in use for specific applications, such as in patients with cystic fibrosis suffering from pseudomonal lung infections and in topical preparations for eye and ear infections. nih.gov

Elucidation of Colimycin Sodium Methanesulfonate as a Prodrug

To mitigate the toxicity associated with colistin, researchers developed a derivative known as colistimethate sodium (CMS), or this compound. researchgate.net This compound is synthesized through a chemical reaction between colistin, formaldehyde (B43269), and sodium bisulfite. nih.govwikipedia.org This process results in the addition of sulfomethyl groups to the primary amine groups of the colistin molecule, creating an anionic and less toxic compound. researchgate.netnih.gov

Crucially, this compound is an inactive prodrug. nih.govnih.govresearchgate.net This means that it does not possess antibacterial activity itself. nih.govresearchgate.net Upon administration, it undergoes hydrolysis in aqueous solutions and in the body, a process that converts it into the active form, colistin. wikipedia.orgnih.govpatsnap.com This conversion is a critical step for its antimicrobial efficacy. nih.gov The hydrolysis process is complex and can result in a mixture of partially sulfomethylated derivatives in addition to the fully active colistin. wikipedia.org The rate of this conversion can be influenced by factors such as pH and temperature, with acidic conditions accelerating the process. researchgate.net

The development of this compound was a significant step in making the potent antibacterial activity of colistin more clinically manageable by reducing its immediate toxicity upon administration. researchgate.netwikipedia.org

Re-Emergence of Colistin Research in the Antimicrobial Landscape

The rise of multidrug-resistant (MDR) Gram-negative bacteria in the 1990s presented a formidable challenge to modern medicine. nih.govnih.gov As infections caused by pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae became increasingly difficult to treat with existing antibiotics, the medical community was forced to reconsider older drugs. nih.govnih.govnih.gov This led to the re-emergence of colistin as a "last-resort" antibiotic. nih.govnih.gov

The renewed interest in colistin was not due to any new findings that diminished its known toxicities, but rather a consequence of the dire lack of effective alternative treatments. nih.gov This resurgence spurred a new wave of research aimed at better understanding its pharmacology, optimizing its use, and further exploring its mechanisms of action and resistance. nih.gov The World Health Organization's reclassification of polymyxins in 2007 as major agents for treating multidrug-resistant infections further solidified this renewed focus. nih.gov

Unfortunately, the increased use of colistin, both in human medicine and in agriculture as a growth promoter, has led to the emergence and spread of colistin resistance. nih.govelifesciences.orgyoutube.com The discovery of the mobile colistin resistance gene (mcr-1) in 2015 was a particularly alarming development, as it highlighted the potential for rapid global dissemination of resistance. nih.govnih.gov This has added a new layer of urgency to the ongoing research into colistin and its derivatives, focusing on strategies to preserve its efficacy and develop new polymyxin analogs with improved safety profiles. acs.org

Molecular and Biochemical Attributes of Colimycin Sodium Methanesulfonate

Structural Characterization of Colistin (B93849) Components and their Sulfomethylated Derivatives

Colistin is a multicomponent lipopeptide antibiotic, primarily consisting of colistin A (polymyxin E1) and colistin B (polymyxin E2). nih.gov These components share a common structure composed of a cyclic heptapeptide, a linear tripeptide side chain, and a fatty acid tail. researchgate.netnih.gov The key difference between colistin A and colistin B lies in the fatty acid moiety: colistin A contains 6-methyloctanoic acid, while colistin B has 6-methylheptanoic acid. nih.govresearchgate.net

Colimycin sodium methanesulfonate (B1217627) is produced through the sulfomethylation of colistin, a process involving the reaction of colistin with formaldehyde (B43269) and sodium bisulfite. nih.gov This reaction targets the primary amine groups of the α,γ-diaminobutyric acid (Dab) residues in the colistin molecule, leading to the addition of sulfomethyl groups (-CH2SO3Na). nih.govnih.gov The result is a complex mixture of sulfomethylated derivatives, with a range of sulfomethyl groups attached to the five primary amine groups of the Dab residues. nih.gov This modification transforms the cationic colistin into the polyanionic colimycin sodium methanesulfonate. nih.gov

Table 1: Structural Comparison of Colistin A and Colistin B

FeatureColistin AColistin B
Fatty Acid Moiety 6-methyloctanoic acid6-methylheptanoic acid
Peptide Core IdenticalIdentical

Prodrug Activation Pathways: Hydrolysis of this compound to Colistin

This compound is an inactive prodrug that must be converted to its active form, colistin, to exert its antibacterial effect. nih.govresearchgate.net This conversion occurs through the hydrolysis of the sulfomethyl groups.

Reaction Kinetics and Hydrolysis Products in Aqueous Systems

In aqueous solutions, this compound undergoes hydrolysis, leading to the release of active colistin. This process is not instantaneous and results in a heterogeneous mixture of partially sulfomethylated derivatives and fully formed colistin. nih.gov Studies have shown that the hydrolysis is time-dependent. For instance, in one study, approximately 30% of the this compound was hydrolyzed to colistin after 240 minutes under specific in vitro conditions. nih.gov The kinetics of this reaction are crucial, as the rate of colistin formation directly impacts the onset of antibacterial activity. researchgate.net

The hydrolysis process is complex and can yield a variety of molecules with different degrees of sulfomethylation. The complete removal of all five sulfomethyl groups is required to generate the fully active colistin. nih.gov

Influencing Factors on Prodrug Conversion Dynamics

The conversion of this compound to colistin is influenced by several factors. The pH and temperature of the environment can affect the rate of hydrolysis. nih.gov The concentration of this compound itself can also play a role in the conversion dynamics. nih.gov Furthermore, the in vivo environment, with its unique physiological conditions, contributes to the hydrolysis process following administration. nih.gov

Electrostatic and Amphiphilic Properties in Biological Milieus

Colistin exhibits distinct electrostatic and amphiphilic characteristics that are fundamental to its biological activity. The presence of five positively charged diaminobutyric acid residues at physiological pH gives the peptide headgroup a strong cationic nature. nih.gov This positive charge is crucial for the initial interaction with the negatively charged lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. researchgate.net

The molecule's structure, featuring a hydrophobic fatty acyl tail and a hydrophilic cationic peptide headgroup, makes colistin an amphiphilic compound. nih.gov This dual nature allows it to interact with and disrupt the integrity of the bacterial cell membrane. mpbio.comsigmaaldrich.com

In contrast, the sulfomethylation process transforms the cationic colistin into the polyanionic this compound. nih.gov This alteration in charge significantly reduces its immediate interaction with the bacterial membrane, rendering it inactive until the sulfomethyl groups are hydrolyzed to regenerate the active, cationic colistin. nih.govnih.gov The electrostatic properties of both the prodrug and the active drug are therefore central to their respective behaviors in biological systems. nih.gov

Molecular Mechanisms of Colistin Antimicrobial Action

Interaction with Gram-Negative Bacterial Outer Membrane Structures

The initial and critical step in colistin's antimicrobial action is its interaction with the outer membrane of Gram-negative bacteria. This process is multifaceted, involving electrostatic attraction, displacement of essential ions, and subsequent physical disruption of the membrane.

The primary target of colistin (B93849) is the lipopolysaccharide (LPS) component of the outer membrane. nih.govnih.gov Colistin is a polycationic peptide, carrying a net positive charge at physiological pH. nih.gov This positive charge facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) groups of the lipid A moiety of LPS. nih.govresearchgate.netnih.gov The diaminobutyric acid (Dab) residues of colistin are key to this binding. nih.govfrontiersin.orgresearchgate.net This initial adherence is a crucial prerequisite for the subsequent disruptive actions of the antibiotic. nih.gov While the primary interaction is with LPS, colistin also binds to other negatively charged phospholipids (B1166683) present on the bacterial surface. nih.govfrontiersin.org

The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺). researchgate.netnih.gov These cations form bridges between adjacent LPS molecules, neutralizing the repulsive forces between the negatively charged phosphate groups and thus maintaining the integrity of the membrane. nih.govnih.gov Colistin competitively displaces these stabilizing divalent cations from the phosphate groups of lipid A. nih.govresearchgate.netfrontiersin.org This displacement is a key step in destabilizing the outer membrane, as the affinity of colistin for LPS is significantly higher than that of the divalent cations. nih.gov

The displacement of Mg²⁺ and Ca²⁺ weakens the lateral packing of LPS molecules, leading to a localized disorganization and disruption of the outer membrane. nih.govresearchgate.netnih.gov This disruption increases the permeability of the outer membrane in a process often described as "self-promoted uptake". nih.govelsevier.es Colistin essentially creates transient cracks or pores in the membrane, through which it can then penetrate to reach the periplasmic space and the inner cytoplasmic membrane. nih.govelsevier.es This increased permeability also allows other molecules, including other antibiotics, to enter the cell. nih.govnih.gov

Cytoplasmic Membrane Perturbation and Integrity Loss

Following the permeabilization of the outer membrane, colistin traverses the periplasmic space to interact with the cytoplasmic (inner) membrane. For a long time, the exact mechanism of inner membrane damage was less clear, but recent research has shown that colistin also targets LPS that is located in the cytoplasmic membrane. nih.govelifesciences.orgbiorxiv.org LPS is synthesized in the cytoplasm and is present in the inner membrane before being transported to the outer membrane. biorxiv.org

Colistin disrupts the cytoplasmic membrane by a mechanism similar to its action on the outer membrane, targeting the lipid A component of LPS and displacing stabilizing cations. nih.govelifesciences.org This interaction leads to a loss of cytoplasmic membrane integrity, resulting in the leakage of essential intracellular contents, such as potassium ions, and ultimately causing cell lysis and death. nih.govelsevier.esscienceopen.com The detergent-like action of colistin, facilitated by its amphipathic nature (possessing both hydrophilic and lipophilic regions), contributes to the solubilization of the membrane. wikipedia.orgyoutube.comdrugbank.com However, some studies suggest that while colistin causes profound morphological changes, it may induce only minimal perforation of the cytoplasmic membrane, indicating that cell death may not solely be due to simple membrane puncture. nih.govresearchgate.net

Intracellular Targets and Secondary Cellular Effects

Beyond direct membrane damage, colistin's bactericidal activity is augmented by secondary effects within the bacterial cell.

A significant secondary mechanism of colistin-induced cell death is the production of reactive oxygen species (ROS). nih.govnih.govasm.org Colistin treatment stimulates the generation of highly damaging hydroxyl radicals (•OH), which can lead to oxidative damage of crucial cellular components, including DNA, proteins, and lipids. nih.govnih.gov This process is thought to be initiated by the stimulation of the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a burst in superoxide (B77818) (O₂⁻) generation. nih.govnih.gov

There is also evidence to suggest that colistin can enter the cytoplasm and cause the precipitation of cellular components, most notably ribosomes, further contributing to the cessation of cellular functions and death. drugbank.comnih.gov

Research Findings on Colistin's Mechanism of Action

FindingOrganism(s) StudiedKey Method(s)Reference(s)
Colistin binds to LPS, displacing Mg²⁺ and Ca²⁺, leading to outer membrane permeabilization.Gram-negative bacteriaElectrostatic interaction models, competitive binding assays nih.govresearchgate.netnih.gov
Colistin targets LPS in the cytoplasmic membrane, causing membrane disruption and lysis.Escherichia coliSpheroplast assays, fluorescence microscopy nih.govelifesciences.org
Colistin induces the production of reactive oxygen species (ROS), leading to oxidative damage.Paenibacillus polymyxa, Gram-negative bacteriaROS detection assays (H2DCFDA) nih.govasm.orgfrontiersin.org
Colistin causes bacterial aggregation and profound morphological changes with minimal cytoplasmic membrane perforation.Escherichia coli, Pseudomonas aeruginosaScanning electron microscopy (SEM), potassium loss assays, flow cytometry nih.govresearchgate.net
Colistin can precipitate cytoplasmic components, such as ribosomes.BacteriaIn vitro studies drugbank.comnih.gov

Mechanistic Insights in Specific Microbial Contexts (e.g., Mycobacterium tuberculosis)

The application of colistin and its derivatives, such as colimycin sodium methanesulfonate (B1217627), against Mycobacterium tuberculosis (Mtb) has revealed intricate molecular mechanisms of action that extend beyond simple membrane disruption. The unique and complex cell wall of Mtb presents a formidable barrier, and its interaction with colistin triggers a cascade of metabolic and structural responses within the bacterium.

Metabolomic studies on M. tuberculosis treated with colistin methanesulfonate have unveiled a significant metabolic reprogramming aimed at counteracting the drug-induced stress. nih.govnih.gov A primary consequence of colistin exposure is a discernible shift in the bacterium's metabolism towards the synthesis of fatty acids and the repair of its cell wall. nih.govnih.gov This is evidenced by the altered levels of various metabolite markers.

One of the key observations is a notable increase in glucose uptake by colistin-treated Mtb. nih.gov This elevated glucose serves a dual purpose. Firstly, it acts as the main energy substrate for an upregulated glyoxylate (B1226380) cycle. nih.gov Secondly, it functions as a precursor for the synthesis of fatty acids through the glycerolipid metabolic pathway. nih.gov The increased flux through these pathways is a clear indication of the bacterium's attempt to generate the necessary building blocks for cell wall reinforcement and repair.

Furthermore, metabolomic analyses have identified elevated concentrations of metabolites associated with several other metabolic pathways, including the pentose (B10789219) phosphate pathway, as well as valine, threonine, and pentanediol (B8720305) metabolism. nih.gov This collective shift underscores a strategic rerouting of resources towards energy production and the synthesis of essential precursors for cellular repair and survival in the face of colistin-induced damage. nih.gov The differentiation in metabolite profiles between treated and untreated Mtb is significantly influenced by acetic acid and various cell wall-associated fatty acids, both methylated and unmethylated, along with their alcohol and alkane derivatives. nih.gov

Metabolic Pathway AffectedObserved Change in Colistin-Treated M. tuberculosisImplicationReference
Glucose MetabolismElevated glucose uptakePrimary energy source for repair processes nih.gov
Glyoxylate CycleUpregulatedIncreased energy production nih.gov
Glycerolipid MetabolismIncreased fluxPrecursor for fatty acid synthesis nih.gov
Fatty Acid SynthesisIncreasedCell wall repair and reinforcement nih.govnih.gov
Pentose Phosphate PathwayElevated metabolite concentrationsProduction of biosynthetic precursors nih.gov
Amino Acid MetabolismElevated valine and threonine metabolitesContribution to stress response and repair nih.gov

The primary target of colistin in Mycobacterium tuberculosis is its complex cell wall. While differing in composition from Gram-negative bacteria, the mycobacterial cell wall is nevertheless susceptible to the disruptive action of colistin, which increases its permeability. nih.gov This damage elicits a robust stress response and activates intricate repair mechanisms aimed at maintaining cellular integrity.

Ultrastructural analysis of Mtb exposed to colistin methanesulfonate reveals disruption of the outer polysaccharide layer. nih.gov This initial damage is thought to be a key factor in the synergistic effects observed when colistin is used in combination with other anti-tuberculosis drugs like isoniazid, as it may facilitate their entry into the cell. nih.gov

In response to cell wall damage, Mtb initiates a transcriptional program to upregulate genes involved in cell wall synthesis and stress responses. While the specific signaling pathways activated by colistin-induced damage are still under investigation, the general response to cell wall-targeting antibiotics involves the induction of genes responsible for the synthesis and modification of peptidoglycan and mycolic acids. elifesciences.orgnih.gov For instance, L,D-transpeptidases play a crucial role in remodeling and repairing the peptidoglycan layer, particularly at the sidewall of the bacterium, in response to damage. elifesciences.org

The synthesis of mycolic acids, a critical component of the mycobacterial outer membrane, is a key focus of the repair process. Enzymes involved in the fatty acid synthase-II (FAS-II) pathway, which is essential for mycolic acid biosynthesis, have been observed to localize at the poles and septum of the mycobacterial cell, suggesting these are primary sites of cell wall construction and repair. nih.gov The transporter MmpL3, responsible for moving mycolic acids to the periplasm, also accumulates at these locations, further highlighting their importance in the cell wall biogenesis and repair machinery. nih.gov

ComponentRole in Cell Wall Stress Response and RepairReference
Outer Polysaccharide LayerDisrupted by colistin, potentially increasing permeability to other drugs nih.gov
PeptidoglycanRemodeling and repair mediated by enzymes like L,D-transpeptidases elifesciences.org
Mycolic AcidsSynthesis and transport to repair sites involving FAS-II enzymes and MmpL3 transporter nih.gov
Transcriptional RegulatorsUpregulation of genes involved in cell wall synthesis and stress response frontiersin.orgplos.org

Bacterial Resistance Mechanisms to Colistin

Chromosomal-Mediated Resistance Pathways

Chromosomally encoded resistance to colistin (B93849) is a significant clinical concern, arising from mutations in genes that regulate the structure of the bacterial outer membrane. nih.govnih.gov These intrinsic resistance mechanisms are often adaptive, developing in response to antibiotic exposure. nih.gov The core of this resistance lies in the alteration of the lipid A moiety of lipopolysaccharide (LPS), which is the primary target of colistin. nih.govdroracle.ai By reducing the net negative charge of the lipid A, bacteria can decrease its binding affinity for the positively charged colistin molecule, thereby preventing membrane disruption and cell death. droracle.ainih.gov

The most common strategy for chromosomally mediated colistin resistance is the modification of the lipid A component of LPS. droracle.ainih.gov This is achieved through the enzymatic addition of cationic molecules, which neutralizes the negative charge of the phosphate (B84403) groups on lipid A. nih.govnih.gov This alteration leads to electrostatic repulsion of the polycationic colistin, hindering its ability to bind to and destabilize the outer membrane. nih.govdiva-portal.org

A primary mechanism for reducing the negative charge of lipid A is the addition of a 4-amino-4-deoxy-L-arabinose (L-Ara4N) moiety. nih.govasm.org This modification is carried out by a series of enzymes encoded by the arnBCADTEF operon (also known as pmrHFIJKLM). nih.govnih.gov The expression of this operon leads to the synthesis and transfer of L-Ara4N to the phosphate groups of lipid A. nih.govnih.gov This process is critical for the development of colistin resistance in several Gram-negative species, including Pseudomonas aeruginosa. asm.org In fact, a functional lipid A aminoarabinosylation pathway is considered a prerequisite for the acquisition of colistin resistance in this pathogen. asm.org The addition of L-Ara4N increases the mass-to-charge ratio (m/z) of lipid A by +131, a change that can be detected by mass spectrometry. nih.govresearchgate.net

Another key modification of lipid A is the addition of phosphoethanolamine (PEtN). droracle.ainih.gov This process is primarily mediated by phosphoethanolamine transferases. mdpi.com In many bacteria, the chromosomally encoded enzyme PmrC, whose expression is controlled by the pmrCAB operon, is responsible for adding PEtN to lipid A. mdpi.comresearchgate.net The addition of PEtN also neutralizes the negative charge of the outer membrane, contributing to colistin resistance. researchgate.net This modification results in an increase of the mass-to-charge ratio (m/z) of lipid A by +123. nih.govresearchgate.net In some cases, both L-Ara4N and PEtN modifications can co-occur on the same lipid A molecule. plos.org

Modification Added Moiety Key Genes/Operons Function
L-Ara4N Addition4-Amino-4-Deoxy-L-ArabinosearnBCADTEF (pmrHFIJKLM)Synthesizes and transfers L-Ara4N to lipid A. nih.govnih.gov
PEtN AdditionPhosphoethanolaminepmrCEncodes a phosphoethanolamine transferase that adds PEtN to lipid A. mdpi.comresearchgate.net

The expression of the genes responsible for lipid A modification is tightly controlled by two-component regulatory systems (TCSs). nih.gov These systems act as environmental sensors, allowing bacteria to adapt to external stimuli, including the presence of antimicrobial peptides like colistin. nih.govasm.org Mutations within these TCSs can lead to the constitutive activation of the operons responsible for LPS modification, resulting in stable colistin resistance. asm.org

The PhoP/PhoQ system is a global regulatory system that plays a crucial role in sensing environmental cues such as low magnesium concentrations and the presence of cationic antimicrobial peptides. nih.govasm.org The PhoQ protein is a sensor kinase that, upon activation, phosphorylates the PhoP response regulator. asm.org Activated PhoP can then upregulate the expression of the PmrA/PmrB system, leading to the modification of lipid A. asm.org In some bacterial species, mutations in phoP or phoQ have been directly linked to colistin resistance by promoting the modification of lipid A. nih.govasm.org The regulatory networks involving the PhoP/PhoQ and PmrA/PmrB systems can be complex and vary between different species of Enterobacterales. nih.gov

The PmrA/PmrB two-component system is a key regulator of colistin resistance. nih.govasm.org PmrB is the sensor kinase that, when activated, phosphorylates the response regulator PmrA. nih.gov Phosphorylated PmrA then directly activates the transcription of the pmrC gene and the arnBCADTEF operon, leading to the addition of PEtN and L-Ara4N to lipid A, respectively. mdpi.comnih.gov Mutations in the pmrA or pmrB genes are a common cause of acquired colistin resistance in clinical isolates of various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. nih.govasm.org These mutations often result in the constitutive activation of the PmrA/PmrB system, leading to permanent modification of the LPS and a resistant phenotype. asm.org

Regulatory System Sensor Kinase Response Regulator Regulated Genes/Operons Effect on Lipid A
PhoP/PhoQPhoQPhoPpmrA/pmrBIndirectly promotes modification by activating the PmrA/PmrB system. asm.org
PmrA/PmrBPmrBPmrApmrC, arnBCADTEFDirectly activates the addition of PEtN and L-Ara4N. mdpi.comnih.gov

Two-Component Regulatory Systems Modulating LPS Structure

CrrAB System Activation

The CrrAB two-component system is a key player in mediating colistin resistance in some bacteria, particularly Klebsiella pneumoniae. nih.gov This system comprises a sensor kinase, CrrB, and a response regulator, CrrA. nih.gov Mutations within the crrB gene can lead to the constitutive activation of the CrrAB system. nih.govnih.gov This activation, in turn, influences the expression of genes involved in the modification of lipopolysaccharide (LPS), the primary target of colistin. nih.govresearchgate.net

Specifically, the activated CrrAB system can upregulate the PmrAB two-component system via a connector protein, CrrC. nih.govnih.gov This ultimately leads to the addition of cationic groups, such as phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the lipid A moiety of LPS. nih.gov These modifications reduce the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for the positively charged colistin molecule. oup.com While the presence of crrAB itself doesn't confer resistance, mutations leading to its overactivity can contribute to survival in the presence of colistin. nih.gov Studies have identified various mutations in the crrB gene that result in high-level colistin resistance, and complementation with a wild-type crrB gene has been shown to restore susceptibility. nih.gov

Regulatory Gene Inactivation (e.g., mgrB)

A prevalent mechanism of acquired colistin resistance, especially in Klebsiella pneumoniae, involves the inactivation of the mgrB gene. mdpi.comnih.govnih.gov The MgrB protein is a small, 47-amino acid transmembrane protein that acts as a negative regulator of the PhoP/PhoQ two-component system. mdpi.comnih.gov The PhoP/PhoQ system is a critical signaling pathway that, when activated, leads to modifications of the bacterial outer membrane, including the alteration of LPS. mdpi.comasm.org

Under normal conditions, MgrB inhibits the kinase activity of the sensor protein PhoQ, which in turn suppresses the phosphorylation of the response regulator PhoP. mdpi.comresearchgate.net However, mutations in the mgrB gene, such as insertions of mobile elements (e.g., IS5-like, IS1F-like, or ISKpn14), point mutations, or deletions, can lead to a non-functional or truncated MgrB protein. nih.govnih.govfrontiersin.org This loss of negative regulation results in the constitutive activation of the PhoP/PhoQ system. nih.govasm.org

The overactive PhoP/PhoQ system then upregulates the expression of the pmrHFIJKLM operon (also known as the arn operon), which is responsible for the synthesis and transfer of L-Ara4N to lipid A. asm.orgresearchgate.netnih.gov This modification of lipid A reduces the net negative charge of the LPS, thereby diminishing its binding affinity for colistin and conferring resistance. frontiersin.org The inactivation of mgrB has been observed in a significant percentage of colistin-resistant clinical isolates of K. pneumoniae. nih.govfrontiersin.org Complementation experiments, where a functional mgrB gene is reintroduced into a resistant strain, have successfully restored colistin susceptibility, confirming the direct role of mgrB inactivation in this resistance mechanism. nih.govnih.govnih.gov

Abrogation of Lipopolysaccharide Biosynthesis

A more drastic mechanism of colistin resistance involves the complete loss of its target, the lipopolysaccharide (LPS), from the bacterial outer membrane. nih.govnih.gov This phenomenon has been notably observed in Acinetobacter baumannii. nih.govnih.gov Since colistin's primary mode of action is to bind to the lipid A component of LPS, the absence of this molecule renders the antibiotic ineffective. nih.govresearchgate.net

Disruptions in Lipid A Biosynthesis Genes (lpxA, lpxC, lpxD)

The biosynthesis of lipid A is a complex process involving a series of enzymatic steps. Mutations in the genes encoding the initial enzymes of this pathway, namely lpxA, lpxC, and lpxD, can lead to a complete halt in LPS production. nih.govnih.gov

lpxA : This gene encodes the UDP-N-acetylglucosamine acyltransferase, which catalyzes the first step of lipid A synthesis. Mutations, such as single nucleotide deletions, in lpxA have been identified in colistin-resistant A. baumannii strains that lack LPS. nih.gov

lpxC : This gene encodes the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase. Insertions of mobile elements like ISAba11 into the lpxC gene are a common cause of its inactivation, leading to LPS deficiency and high-level colistin resistance. nih.gov

lpxD : This gene encodes the UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine N-acyltransferase. Point mutations and deletions within the lpxD gene have also been linked to the loss of LPS and subsequent colistin resistance. elsevierpure.comnih.gov

Plasmid-Mediated Colistin Resistance

The discovery of plasmid-mediated colistin resistance has been a watershed moment in the field of antimicrobial resistance, as it allows for the rapid horizontal transfer of resistance between different bacterial species and strains. nccid.canih.gov This mechanism significantly accelerates the dissemination of colistin resistance on a global scale. oup.comnih.gov

Mobile Colistin Resistance (mcr) Gene Families (e.g., mcr-1 to mcr-10 Variants)

At the heart of plasmid-mediated colistin resistance are the mobile colistin resistance (mcr) genes. oup.com Since the first report of mcr-1 in 2015, a growing number of mcr gene variants, currently designated mcr-1 through mcr-10, have been identified in various Gram-negative bacteria worldwide. nih.govnih.govasm.orgasm.orgasm.org These genes are typically located on mobile genetic elements such as plasmids, which facilitates their spread. nccid.cafrontiersin.org

The mcr genes encode enzymes belonging to the phosphoethanolamine transferase family. nih.govnih.gov These enzymes catalyze the addition of a phosphoethanolamine (pEtN) moiety to the lipid A component of LPS. nih.govnih.gov This modification reduces the net negative charge of the outer membrane, thereby weakening its interaction with the positively charged colistin molecule and leading to resistance. oup.comnih.gov The different mcr variants share varying degrees of amino acid sequence identity with mcr-1. asm.org While mcr-1 remains the most prevalent and widely disseminated variant, the other mcr genes contribute to the growing challenge of colistin resistance. nih.govfrontiersin.orgnih.gov

Table 1: Overview of Mobile Colistin Resistance (mcr) Gene Families

Gene FamilyYear of First ReportHost Organism of First ReportPlasmid Incompatibility Group (if known)
mcr-12015Escherichia coliIncI2, IncHI2, IncX4
mcr-22016Escherichia coliIncX4
mcr-32017Escherichia coliIncHI2
mcr-42017Salmonella entericaColE10
mcr-52017Salmonella Paratyphi BIncHI2
mcr-62018Moraxella pluranimalium-
mcr-72018Klebsiella pneumoniaeIncI2
mcr-82018Klebsiella pneumoniaeIncFII
mcr-92019Salmonella TyphimuriumIncHI2
mcr-102020Enterobacter roggenkampiiIncFIA

Data compiled from various sources. nccid.canih.govnih.govasm.orgasm.orgasm.orgfrontiersin.org

Role of Phosphoethanolamine Transferases in Lipid A Modification

The enzymes encoded by the mcr genes are phosphoethanolamine transferases (PETs). asm.orgwikipedia.org These enzymes play a direct role in modifying the lipid A portion of LPS, which is the primary target of colistin. nih.govwikipedia.org The catalytic activity of these enzymes involves the transfer of a pEtN group from a donor molecule, typically phosphatidylethanolamine, to one of the phosphate groups of lipid A. nih.govasm.org

Recent research has revealed a fascinating level of specificity among different PETs. For instance, studies have shown that MCR-1 and MCR-3 selectively modify the 4'-phosphate of lipid A, whereas MCR-9 and the chromosomally encoded EptA modify the 1-phosphate. asm.orgasm.orgnih.gov This site-selective modification appears to correlate with the level of colistin resistance and the associated fitness cost to the bacterium. asm.orgasm.orgnih.gov The addition of the positively charged pEtN moiety to lipid A effectively neutralizes the negative charge of the outer membrane, which is crucial for the initial electrostatic interaction with the cationic colistin molecule. oup.comnih.gov By reducing this attraction, the phosphoethanolamine transferases prevent colistin from binding to and disrupting the bacterial membrane, thus conferring resistance. nih.govwikipedia.org

Horizontal Gene Transfer and Epidemiological Spread of Resistance

The emergence and rapid dissemination of mobile colistin resistance (mcr) genes represent a significant global health threat, severely compromising the utility of colistin. nih.gov These genes are primarily spread through horizontal gene transfer (HGT), a process that allows for the rapid dissemination of resistance determinants among different bacterial species and genera.

The most well-known of these are the mcr genes, with ten distinct variants (mcr-1 to mcr-10) and numerous subvariants identified to date. nih.gov These genes encode phosphoethanolamine transferase enzymes, which modify the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.govfrontiersin.org This modification reduces the net negative charge of the LPS, thereby decreasing its affinity for the cationic colistin molecule and conferring resistance. nih.gov

The mcr genes are frequently located on mobile genetic elements such as plasmids, transposons, and insertion sequences, which facilitates their transfer between bacteria. nih.govmdpi.com Plasmids of various incompatibility groups, including IncHI2, IncI2, and IncX4, have been identified as major vectors for the spread of mcr genes. mdpi.comnih.govfrontiersin.org The association of mcr genes with insertion sequences like ISApl1 is believed to have played a crucial role in the initial mobilization and subsequent global spread of mcr-1. mdpi.comcapes.gov.br

Epidemiological studies have traced the presence of mcr genes across diverse sources, including clinical isolates from humans, livestock (particularly poultry and swine), and environmental samples. frontiersin.orgnih.govasm.orgnih.gov The widespread use of colistin in agriculture for growth promotion and disease prevention is considered a major driver for the selection and spread of mcr-harboring bacteria in animals, with subsequent transmission to humans through the food chain and environmental contamination. frontiersin.orgfrontiersin.orgnih.gov

The global distribution of mcr genes is extensive, with reports from over 65 countries across all continents. nih.gov Asia has been identified as a region with a high prevalence and diversity of mcr variants. nih.govmdpi.com The spread is not typically due to the clonal expansion of a single bacterial strain but rather the dissemination of the resistance-conferring transposon across different bacterial clones and plasmid backbones. mdpi.com This highlights the remarkable adaptability of these resistance mechanisms and the challenges in controlling their spread.

Global Distribution and Characteristics of Mobile Colistin Resistance (mcr) Genes

mcr Gene VariantYear of First ReportCommon Bacterial HostsAssociated Mobile Genetic ElementsPrimary Reservoirs
mcr-12015Escherichia coli, Klebsiella pneumoniae, Salmonella spp.IncI2, IncHI2, IncX4 plasmids; ISApl1 transposonPoultry, Swine, Humans
mcr-22016Moraxella spp.IncX4 plasmidSwine
mcr-32017Escherichia coli, Klebsiella pneumoniae, Aeromonas spp.IncHI2, IncP, IncFII plasmids; ISKpn40, IS26 transposonsSwine, Humans, Poultry
mcr-42017Salmonella enterica, Escherichia coliColE10-type plasmidSwine, Poultry
mcr-52017Salmonella Paratyphi B, Escherichia coli, Aeromonas hydrophilaTn3-like transposonPoultry, Swine
mcr-92019Enterobacter spp., Citrobacter freundiiIncHI2 plasmid, ChromosomeHumans, Environment
mcr-102020Enterobacter roggenkampii, Klebsiella pneumoniae, Escherichia coliIncFIA plasmid, ChromosomeHumans, Poultry

Adaptive and Intrinsic Resistance Strategies

Beyond the acquisition of mobile resistance genes, bacteria can employ a range of adaptive and intrinsic mechanisms to withstand colistin treatment. These strategies often involve modifications to the bacterial cell's own structure and physiology.

Overexpression of Efflux Pumps (e.g., AcrAB, KpnE)

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.govyoutube.com The overexpression of these pumps can reduce the intracellular concentration of an antibiotic, contributing to resistance. In the context of colistin, the role of efflux pumps is complex. While colistin's primary target is the outer membrane, evidence suggests that efflux pumps can contribute to colistin tolerance and heteroresistance. nih.govnih.gov

The AcrAB-TolC efflux system, a member of the Resistance-Nodulation-Division (RND) family, is a prominent example in Gram-negative bacteria like Escherichia coli and Enterobacter spp. nih.govyoutube.com Studies have shown that the induction of the soxRS regulon can lead to the overexpression of the AcrAB-TolC pump, which in turn mediates heteroresistance to colistin in Enterobacter spp. nih.gov The use of efflux pump inhibitors, such as Phe-Arg-β-naphthylamide (PAβN), has been shown to restore colistin susceptibility in some cases, highlighting the involvement of these pumps in resistance. nih.govnih.gov

In Klebsiella pneumoniae, the KpnEF efflux pump has also been implicated in reduced susceptibility to certain antimicrobial agents, although its specific role in colistin resistance is an area of ongoing research. The contribution of efflux pumps to colistin resistance appears to be dependent on the specific bacterial species and its genetic background. nih.govnih.gov

Polysaccharide Capsule Overproduction

The polysaccharide capsule is a major virulence factor for bacteria such as Klebsiella pneumoniae, providing protection against the host immune system, including phagocytosis and complement-mediated killing. nih.govresearchgate.net The capsule is a thick, mucoid layer composed of repeating glycan units that coats the bacterial surface. nih.gov

The role of the capsule in colistin resistance is multifaceted and, in some cases, counterintuitive. While a thick capsule might be expected to provide a physical barrier against antibiotics, some research suggests that the overproduction of capsular polysaccharide can actually increase susceptibility to polymyxins, including colistin. nih.gov This may be because the capsule can bind to and enhance the concentration of these cationic antimicrobial peptides at the bacterial outer membrane, facilitating their disruptive action on the lipopolysaccharide layer. nih.gov

Conversely, other studies have indicated that in certain contexts, particularly in lipopolysaccharide O side chain-deficient isolates, the capsule can act as a significant factor in complement resistance, which is a key aspect of bacterial survival in the host. researchgate.net The variability in capsular polysaccharide structures among different K. pneumoniae strains further complicates the precise role of the capsule in antibiotic resistance. pasteur.frfrontiersin.org

Heteroresistance Phenotypes and Underlying Genetic/Physiological Heterogeneity

Heteroresistance describes a phenomenon where a bacterial population that appears susceptible to an antibiotic based on standard testing methods contains a small, resistant subpopulation. nih.govnih.gov This resistant subpopulation can grow in the presence of the antibiotic, often leading to treatment failure. Heteroresistance to colistin has been observed in various Gram-negative pathogens, including Acinetobacter baumannii and Klebsiella pneumoniae. nih.govnih.gov

The underlying mechanisms of heteroresistance are diverse and can involve transient or stable genetic and physiological changes. In some cases, heteroresistance is due to the presence of insertion sequences or point mutations in chromosomal genes that regulate lipopolysaccharide modification, such as the mgrB gene in K. pneumoniae. nih.govnih.gov Disruption of mgrB, a negative regulator of the PhoP/PhoQ two-component system, leads to the upregulation of genes involved in lipid A modification, resulting in a resistant phenotype.

Population analysis profiles (PAPs) are used to detect heteroresistance by exposing a large bacterial inoculum to a range of antibiotic concentrations. nih.gov Studies have shown that even in the absence of prior antibiotic exposure, subpopulations of bacteria can exist that are capable of growing at high concentrations of colistin. nih.gov This intrinsic heterogeneity can be a precursor to the development of stable resistance, as exposure to colistin can select for and expand these resistant subpopulations. nih.gov It is suggested that the physiological mechanisms underlying heteroresistance may differ from those of stable resistance, with heteroresistance potentially being linked to alterations in the antibiotic's target that are more difficult to modify further. asm.org

Mechanisms of Colistin Heteroresistance

Bacterial SpeciesUnderlying Genetic/Physiological BasisKey Findings from Research
Klebsiella pneumoniaeInsertions in the mgrB gene, point mutations in colistin resistance-related proteins (e.g., PhoP, PhoQ, PmrB). nih.govResistant subpopulations can be selected for, leading to treatment failure. nih.gov
Acinetobacter baumanniiExistence of resistant subpopulations within a susceptible population. nih.govBacterial regrowth observed after initial killing by colistin, indicating the presence of heteroresistance. nih.gov
Escherichia coliPresence of subpopulations with reduced susceptibility. asm.orgModeling of killing curves suggests different physiological mechanisms for heteroresistance versus stable resistance. asm.org
Enterobacter spp.Overexpression of the AcrAB-TolC efflux pump induced by the soxRS regulon. nih.govHeteroresistance can be reversed by efflux pump inhibitors. nih.gov

Preclinical and In Vitro Investigations of Colimycin Sodium Methanesulfonate (B1217627)

Colimycin sodium methanesulfonate (CMS), a prodrug of the polymyxin (B74138) antibiotic colistin, has become a critical agent in the fight against multidrug-resistant (MDR) Gram-negative bacterial infections. Its reintroduction into clinical practice has necessitated extensive preclinical and in vitro research to understand its antimicrobial properties, optimize its use, and explore its potential in combination therapies. This article delves into the in vitro investigations of CMS, focusing on its antimicrobial potency and synergistic interactions.

Analytical Methodologies and Research Techniques for Colimycin Sodium Methanesulfonate Studies

The analysis of colimycin sodium methanesulfonate (B1217627) (CMS), a prodrug, and its active form, colistin (B93849), presents significant analytical challenges due to the complexity of the CMS mixture and its instability in aqueous solutions. CMS is not a single entity but a complex mixture of different sulfomethylated derivatives of colistin A and B. It undergoes spontaneous hydrolysis in vitro and in vivo to form a similarly complex mixture of partially sulfomethylated derivatives and, ultimately, the active components colistin A and B. This inherent instability necessitates sophisticated and specific analytical methods to accurately quantify the prodrug and its active metabolites for research purposes.

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